molecular formula C6H15IN2 B7908208 1-Methyl homopiperazine hydroiodide

1-Methyl homopiperazine hydroiodide

Cat. No.: B7908208
M. Wt: 242.10 g/mol
InChI Key: PWZVOMXXRFFJRT-UHFFFAOYSA-N
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Description

1-Methyl homopiperazine hydroiodide is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing nitrogen atoms at the 1 and 4 positions of a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

The synthesis of 1-Methyl homopiperazine hydroiodide typically involves the reaction of homopiperazine with methyl iodide. The process can be summarized as follows:

    Synthetic Route: Homopiperazine is reacted with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under reflux conditions.

    Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion. The product is then isolated by filtration and purified through recrystallization.

    Industrial Production: On an industrial scale, the synthesis can be carried out in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Methyl homopiperazine hydroiodide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation and Reduction: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can convert it back to the parent amine using reducing agents such as lithium aluminum hydride.

    Cyclization Reactions: this compound can undergo cyclization reactions to form various heterocyclic compounds. For example, it can react with dihalides to form diazepane derivatives.

Scientific Research Applications

1-Methyl homopiperazine hydroiodide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor antagonists. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

    Medicine: this compound is explored for its potential therapeutic applications, including its use in the treatment of neurological disorders and cancer. It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-Methyl homopiperazine hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of proteasomes, which are involved in protein degradation, thereby affecting cellular processes such as apoptosis and cell cycle regulation.

Comparison with Similar Compounds

1-Methyl homopiperazine hydroiodide can be compared with other similar compounds, such as:

    1-Methylpiperazine: Both compounds contain a methyl group attached to the nitrogen atom, but this compound has an additional iodine atom, which can influence its reactivity and biological activity.

    Homopiperazine: This compound lacks the methyl group, making it less hydrophobic and potentially altering its interaction with biological targets.

    1,4-Dimethylpiperazine: This compound has two methyl groups, which can affect its steric properties and reactivity compared to this compound.

The unique structural features of this compound, such as the presence of the iodine atom, contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-methyl-1,4-diazepane;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.HI/c1-8-5-2-3-7-4-6-8;/h7H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZVOMXXRFFJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNCC1.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of homopiperazine (5 g, 50 mmol) in 10 mL of ethanol added a solution of methyl iodide (0.62 mL, 10 mmol) in 5 mL of ethanol in a sealed tube. It was gently stirred at 95° C. for 5 hours. The resulting white precipitate was filtered, washed with a small amount of cold ethanol, and the filtrate was concentrated in vacuo to yield 1-methyl homopiperazine hydroiodide. MS m/z M+H=115. The obtained 1-methylhomopiperazine hydroiodide is converted into free base according to the procedure describing in Example 25. Following the procedure of Example 6, but replacing 1-benzylpiperazine with 1-methyl homopiperazine, provides the desired compound. The product of Example 3 (2.1 g, 2.03 mmol), 1-methylhomopiperazine (700 mg, 6.09 mmol), and triethylamine (0.85 mL, 6.09 mmol) in 10 mL of methylene chloride are used. The reaction is carried out at 45° C. for 15 hours. Semi-pure compound is isolated from silica gel column chromatography. The obtained product (1.0 g, 0.9 mmol) is treated with 48%-HF (4 mL) in 30 mL of acetonitrile in the procedure described in Example 5. The pure title compound is isolated from silica gel column chromatography, followed by reverse phase HPLC.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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